Cas no 204191-41-3 (3-amino-4-methylheptanoic acid)

3-Amino-4-methylheptanoic acid is an alpha-amino carboxylic acid derivative characterized by a branched alkyl side chain featuring both an alpha-amino and an alpha-carboxylic acid functional group, with an additional methyl substituent at the C4 position. Its structure provides several distinct features: it possesses two readily ionizable groups (carboxylic acid and ammonium salt), making it suitable for reactions requiring specific pH environments or ion pair formation. The branched C4-methyl group imparts steric hindrance compared to straight-chain analogs, which can influence reactivity in synthetic transformations or biological contexts where steric effects are relevant. This combination of functionalities positions it as a valuable intermediate for potential applications in organic synthesis, peptide chemistry, or fine chemical production requiring tailored structural elements derived from amino acids.
3-amino-4-methylheptanoic acid structure
204191-41-3 structure
Product Name:3-amino-4-methylheptanoic acid
CAS No:204191-41-3
MF:C8H17NO2
MW:159.2260825634
CID:241317
PubChem ID:3411255
Update Time:2025-06-16

3-amino-4-methylheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • Heptanoic acid,3-amino-4-methyl-
    • 3-amino-4-methylheptanoic acid
    • 3-Amino-4-methyl-heptanoic acid
    • RARECHEM AL BL 0133
    • DTXSID90392224
    • MFCD03787112
    • EN300-1283966
    • 3W-0865
    • 204191-41-3
    • Heptanoic acid, 3-amino-4-methyl-
    • SCHEMBL4992681
    • 3-amino-4-methylheptanoicacid
    • AKOS005090755
    • CS-0296926
    • MDL: MFCD03787112
    • Inchi: 1S/C8H17NO2/c1-3-4-6(2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
    • InChI Key: PWXSSIOFPDHUBY-UHFFFAOYSA-N
    • SMILES: OC(CC(C(C)CCC)N)=O

Computed Properties

  • Exact Mass: 159.12601
  • Monoisotopic Mass: 159.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

3-amino-4-methylheptanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1283966-1.0g
3-amino-4-methylheptanoic acid
204191-41-3
1g
$0.0 2023-06-07
Enamine
EN300-1283966-50mg
3-amino-4-methylheptanoic acid
204191-41-3
50mg
$528.0 2023-10-01
Enamine
EN300-1283966-100mg
3-amino-4-methylheptanoic acid
204191-41-3
100mg
$553.0 2023-10-01
Enamine
EN300-1283966-250mg
3-amino-4-methylheptanoic acid
204191-41-3
250mg
$579.0 2023-10-01
Enamine
EN300-1283966-500mg
3-amino-4-methylheptanoic acid
204191-41-3
500mg
$603.0 2023-10-01
Enamine
EN300-1283966-1000mg
3-amino-4-methylheptanoic acid
204191-41-3
1000mg
$628.0 2023-10-01
Enamine
EN300-1283966-2500mg
3-amino-4-methylheptanoic acid
204191-41-3
2500mg
$1230.0 2023-10-01
Enamine
EN300-1283966-5000mg
3-amino-4-methylheptanoic acid
204191-41-3
5000mg
$1821.0 2023-10-01
Enamine
EN300-1283966-10000mg
3-amino-4-methylheptanoic acid
204191-41-3
10000mg
$2701.0 2023-10-01
A2B Chem LLC
AB05210-1mg
Heptanoic acid, 3-amino-4-methyl-
204191-41-3 >90%
1mg
$201.00 2024-04-20

Additional information on 3-amino-4-methylheptanoic acid

Introduction to 3-amino-4-methylheptanoic acid (CAS No. 204191-41-3)

3-amino-4-methylheptanoic acid, identified by its Chemical Abstracts Service (CAS) number 204191-41-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This non-proteinogenic amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, biochemical synthesis, and material science. Its molecular formula, C9H19NO2, reflects a branched-chain aliphatic amino acid with an amine group at the terminal carbon and a carboxylic acid functional group, making it a versatile building block for various chemical modifications.

The synthesis and characterization of 3-amino-4-methylheptanoic acid have been extensively studied in recent years, particularly in the context of developing novel bioactive molecules. Researchers have explored its role as a precursor in the creation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation or immunogenicity. The presence of a methyl group at the fourth carbon position introduces steric hindrance, which can be exploited to modulate the binding affinity and selectivity of derived compounds.

In pharmaceutical applications, 3-amino-4-methylheptanoic acid has been investigated for its potential as an intermediate in the synthesis of protease inhibitors and other enzyme-targeting agents. Its branched structure can facilitate the design of molecules that exhibit improved solubility and metabolic stability, key factors in drug efficacy. Recent studies have demonstrated its utility in generating constrained peptides that maintain native-like conformations while enhancing pharmacokinetic profiles. This has opened new avenues for treating diseases such as cancer, inflammation, and infectious disorders.

The chemical properties of 3-amino-4-methylheptanoic acid make it an attractive candidate for material science applications as well. Its ability to form stable amide bonds and participate in hydrogen bonding networks allows for the development of advanced polymers and coatings with tailored mechanical and thermal properties. Researchers have reported its incorporation into biodegradable scaffolds used in tissue engineering, where its structural features contribute to scaffold integrity while promoting cell adhesion and growth.

From a synthetic chemistry perspective, the preparation of 3-amino-4-methylheptanoic acid has been optimized through various methodologies, including enzymatic catalysis and solid-phase peptide synthesis (SPPS). Enzymatic approaches offer high selectivity and mild reaction conditions, reducing unwanted byproducts and improving overall yield. SPPS has been particularly useful for generating libraries of derivatives for high-throughput screening, enabling rapid identification of lead compounds with desired biological activities.

The biological activity of derivatives of 3-amino-4-methylheptanoic acid has been explored in several preclinical models. For instance, researchers have synthesized analogs that exhibit inhibitory effects on matrix metalloproteinases (MMPs), enzymes implicated in tissue degradation during pathological processes such as tumor invasion and arthritis. The structural flexibility provided by the side chain allows for fine-tuning of interactions with target proteins, leading to compounds with enhanced potency and reduced toxicity.

In conclusion, 3-amino-4-methylheptanoic acid (CAS No. 204191-41-3) represents a valuable compound with broad applications across multiple scientific disciplines. Its unique structural features make it an excellent scaffold for drug discovery, biomaterial design, and chemical synthesis. As research continues to uncover new functionalities and applications, this compound is poised to play an increasingly important role in advancing both academic research and industrial innovation.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.